molecular formula C8H11NO3S B077328 2-(Methylamino)toluene-4-sulphonic acid CAS No. 14338-01-3

2-(Methylamino)toluene-4-sulphonic acid

Cat. No.: B077328
CAS No.: 14338-01-3
M. Wt: 201.25 g/mol
InChI Key: JGRPAFZFWIYCMC-UHFFFAOYSA-N
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Description

2-(Methylamino)toluene-4-sulphonic acid is a key sulfonated aromatic intermediate of significant value in synthetic organic chemistry and materials science. Its primary application lies in the synthesis of azo dyes and pigments, where it acts as a diazo component or a coupling agent, contributing to the chromophore system and imparting water-solubility and specific hue characteristics to the final product. For researchers, this compound serves as a versatile building block for developing novel dyes with tailored properties for textile, ink, and polymer applications. Beyond dyestuff chemistry, its structural features, comprising both a sulfonic acid group and a methylamino group, make it a valuable precursor in pharmaceutical intermediate synthesis and in the development of functionalized materials. The sulfonic acid group enhances aqueous solubility, which is a critical parameter in the design of bioactive molecules and advanced materials. In biochemical research, derivatives of this compound can be utilized as probes or tags due to their potential for specific interactions or as modifiable handles for further conjugation. Its mechanism of action in synthetic pathways typically involves electrophilic substitution reactions or diazotization, enabling the construction of more complex molecular architectures. This high-purity reagent is essential for advancing investigations in chemical synthesis, material functionalization, and the development of novel colorants.

Properties

CAS No.

14338-01-3

Molecular Formula

C8H11NO3S

Molecular Weight

201.25 g/mol

IUPAC Name

4-methyl-3-(methylamino)benzenesulfonic acid

InChI

InChI=1S/C8H11NO3S/c1-6-3-4-7(13(10,11)12)5-8(6)9-2/h3-5,9H,1-2H3,(H,10,11,12)

InChI Key

JGRPAFZFWIYCMC-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)S(=O)(=O)O)NC

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)O)NC

Other CAS No.

14338-01-3

Pictograms

Irritant

Origin of Product

United States

Scientific Research Applications

Chemical Synthesis

Reagent in Organic Synthesis:
2-MATSA serves as an important reagent in organic synthesis. It is utilized in the preparation of various organic compounds due to its sulfonic acid functionality, which enhances reactivity and solubility in polar solvents. This property makes it particularly useful in nucleophilic substitution reactions and as a protecting group for alcohols during synthetic procedures .

Production of Tosyl Chloride:
The compound can be converted into tosyl chloride through sulfonation reactions, which are crucial for the synthesis of pharmaceuticals and other organic intermediates. Tosyl chloride acts as a versatile reagent in organic chemistry, facilitating the formation of esters, amides, and other functional groups .

Analytical Chemistry

High-Performance Liquid Chromatography (HPLC):
2-MATSA is employed in HPLC for the separation and analysis of various compounds. It can be effectively analyzed using reverse-phase HPLC methods with mobile phases containing acetonitrile and phosphoric acid. This method allows for the isolation of impurities in preparative separations and is suitable for pharmacokinetic studies .

Fluorescent Labeling Reagent:
Recent studies have shown that derivatives of 2-MATSA can be used as fluorescent labeling reagents for fatty acids. A novel derivative synthesized from 2-MATSA demonstrated high sensitivity and repeatability in HPLC analysis, allowing for the effective separation and quantification of fatty acids in complex mixtures . The established method exhibited excellent linearity with correlation coefficients greater than 0.993, highlighting its analytical robustness.

Pharmaceutical Applications

Drug Development:
The compound's role as an intermediate in drug synthesis is significant. Its sulfonic acid group enhances solubility and bioavailability of pharmaceutical compounds. Research indicates that 2-MATSA can be involved in the synthesis of various active pharmaceutical ingredients (APIs), particularly those requiring sulfonic acid functionalities for enhanced activity or stability .

Pharmacokinetics Studies:
Due to its properties, 2-MATSA is also utilized in pharmacokinetic studies to analyze drug metabolism and distribution. Its compatibility with mass spectrometry makes it a valuable compound for tracing metabolic pathways of drugs within biological systems .

Industrial Applications

Manufacturing Processes:
In industrial settings, 2-MATSA is used as a catalyst and process regulator in various chemical reactions, including esterification and polymerization processes. Its stable chemical performance minimizes side reactions, leading to higher product purity .

Cleaning Agents:
The compound finds applications in formulations for cleaning agents due to its surfactant properties. Its ability to enhance the solubility of organic compounds makes it suitable for use in metal cleaning and surface preparation processes .

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key structural analogs include:

4-Toluenesulfonic Acid Monohydrate (p-TSA): Lacks the methylamino group but shares the sulfonic acid group at the 4-position. Widely used as a catalyst in esterification and polymerization .

4-Amino-6-Chlorotoluene-3-Sulphonic Acid (CAS 88-51-7): Contains amino (-NH₂) and chloro (-Cl) groups at the 4- and 6-positions, respectively. The amino group introduces basicity, while the chloro substituent increases electrophilicity .

{4-Chlorosulfonyl-2-[2-(toluene-4-sulfonyl)-ethoxycarbonylmethoxy]-phenoxy}-acetic acid 2-(toluene-4-sulfonyl)ethyl ester: A sulfonyl ester with multiple toluenesulfonyl groups, demonstrating the versatility of sulfonic acid derivatives in complex syntheses .

Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Solubility pKa (Sulfonic Acid) Key Applications
2-(Methylamino)toluene-4-sulphonic acid* C₈H₁₁NO₃S 201.24 High in water, polar solvents ~-2.8 Pharmaceutical intermediates, catalysis
4-Toluenesulfonic Acid Monohydrate C₇H₈O₃S·H₂O 190.22 Highly water-soluble -2.8 Industrial catalyst, acidulant
4-Amino-6-Chlorotoluene-3-Sulphonic Acid C₇H₇ClNO₃S 220.65 Moderate in water ~-3.0 Dye synthesis, organic intermediate
2,2-Dimethylpropane-1,3-diyl bis(toluene-4-sulfonate) C₁₉H₂₂O₆S₂ 418.50 Low in water, soluble in organic solvents N/A Crosslinking agent, polymer chemistry

*Theoretical values inferred from structural analogs.

Reactivity and Stability

  • Acidity: The sulfonic acid group in all compounds confers strong acidity (pKa ~ -2.8 to -3.0), making them effective proton donors in reactions .
  • Methylamino Group: In this compound, the -NHCH₃ group can participate in nucleophilic reactions or hydrogen bonding, distinguishing it from p-TSA .
  • Chlorosulfonyl Derivatives : Compounds like those in and exhibit high reactivity due to the chlorosulfonyl (-SO₂Cl) group, enabling esterification and amidation .

Pharmaceutical Relevance

  • Benzimidazole Derivatives: Compounds such as (3,5-Dimethyl-4-{2-[3-methyl-4-(2,2,2-trifluoroethoxy)-pyridin-2-ylmethanesulfinyl]-benzimidazole-1-sulfonyl}phenoxy)acetic acid sodium salt () highlight the role of sulfonic acid esters in prodrug design, where sulfonyl groups enhance bioavailability .
  • Metabolite Pathways: Derivatives like 5-CA-2-HM-MCBX () suggest that methylamino-containing sulfonic acids may undergo hydroxylation or oxidation in metabolic processes, influencing toxicity profiles .

Industrial and Catalytic Uses

  • p-TSA : A benchmark catalyst in Friedel-Crafts alkylation and ester hydrolysis due to its strong acidity and thermal stability .
  • Sulfonyl Esters: Used as protecting groups in multi-step syntheses, as seen in and , where toluenesulfonyl ethanol derivatives facilitate selective reactions .

Q & A

Q. What strategies validate its use as a reference standard in regulatory submissions?

  • Methodology : Establish traceability via pharmacopeial standards (USP/EP). Perform inter-laboratory validation for assays (e.g., titrimetric purity ≥98%) and stability-indicating methods (ICH guidelines). Document batch-to-batch consistency using QC parameters like residual solvents (GC-MS) and heavy metals (ICP-OES) .

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